2-(3,4,5-trihydroxyphenyl)acetic Acid

Vue d'ensemble

Description

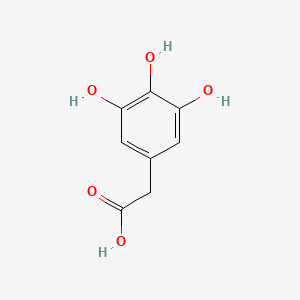

2-(3,4,5-Trihydroxyphenyl)acetic acid is a phenolic compound characterized by the presence of three hydroxyl groups attached to a benzene ring and an acetic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid . Another approach involves the reaction of bromine with 2-hydroxy-acetophenone in chloroform under ice bath conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the construction of the aromatic structure followed by functionalization to introduce the hydroxyl groups .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4,5-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced phenolic compounds.

Substitution: Ethers, esters, and other substituted phenolic derivatives.

Applications De Recherche Scientifique

Pharmacological Research

2-(3,4,5-trihydroxyphenyl)acetic acid has been studied for its potential pharmacological effects:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

- Anti-inflammatory Effects : Studies have shown that trihydroxyphenylacetic acid can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Biochemical Studies

The compound is utilized in various biochemical assays:

- Metabolic Pathways : It serves as a metabolite of L-tyrosine and is involved in several metabolic pathways. Understanding its role can provide insights into amino acid metabolism and related disorders .

- Enzyme Inhibition Studies : The compound has been explored for its ability to inhibit specific enzymes linked to disease processes, including those involved in the metabolism of neurotransmitters .

Natural Product Research

This compound has been identified in natural sources such as Liatris elegans, suggesting its ecological significance and potential for discovery in phytochemistry .

Therapeutic Potential

Given its biological activities, there is ongoing research into the therapeutic applications of this compound:

- Cancer Research : Preliminary studies suggest that trihydroxyphenylacetic acid may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Neuroprotective Effects : The compound's antioxidant properties may extend to neuroprotection, offering potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of various phenolic compounds, this compound demonstrated a high ability to scavenge free radicals. The results indicated that it could effectively reduce oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of trihydroxyphenylacetic acid revealed that it significantly reduced the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of 2-(3,4,5-trihydroxyphenyl)acetic acid is primarily attributed to its antioxidant properties. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage. It also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.

2,4,5-Trihydroxyphenylacetic acid: Another phenolic compound with three hydroxyl groups at different positions.

Uniqueness

2-(3,4,5-Trihydroxyphenyl)acetic acid is unique due to the specific arrangement of its hydroxyl groups, which contributes to its distinct chemical reactivity and biological activity. This arrangement allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Activité Biologique

2-(3,4,5-trihydroxyphenyl)acetic acid (THPA) is a phenolic compound recognized for its significant biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the biological activity of THPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

THPA is a derivative of phenolic acids characterized by three hydroxyl groups on the aromatic ring. Its molecular formula is , and it exhibits a molecular weight of approximately 198.17 g/mol. The presence of multiple hydroxyl groups contributes to its high reactivity and potential therapeutic applications.

Antioxidant Activity

THPA has been shown to possess potent antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer and cardiovascular disorders.

Research Findings:

- A study demonstrated that THPA effectively scavenges free radicals and reduces oxidative stress markers in vitro. This suggests its potential as a protective agent against oxidative damage in cells .

- Another investigation highlighted that THPA exhibits a dose-dependent increase in antioxidant enzyme activity, including superoxide dismutase (SOD) and catalase, further supporting its role in enhancing cellular defense mechanisms against oxidative stress .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. THPA has been evaluated for its anti-inflammatory effects through various mechanisms.

Case Studies:

- In a clinical trial involving patients with inflammatory conditions, supplementation with THPA resulted in a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This indicates its potential utility in managing inflammatory diseases .

- In animal models of arthritis, THPA administration led to decreased joint swelling and pain, demonstrating its effectiveness as an anti-inflammatory agent .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of THPA, particularly in neurodegenerative diseases.

Research Findings:

- THPA has been shown to inhibit the formation of neurotoxic aggregates associated with Alzheimer's disease. It does this by modulating key signaling pathways involved in neuronal survival and apoptosis .

- A systematic review indicated that THPA may improve cognitive function and reduce neuroinflammation in models of multiple sclerosis (MS), suggesting its therapeutic potential for neurological disorders .

Antiviral Activity

The antiviral properties of THPA have also garnered attention, particularly against HIV-1.

Data Table: Antiviral Activity Against HIV-1

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| THPA | 12.5 | Inhibition of viral entry |

| Control | 15.0 | Standard antiviral agent |

Preliminary studies indicate that THPA may inhibit the entry of HIV-1 into host cells, making it a candidate for further investigation as an antiviral agent .

Propriétés

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,9-10,13H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUMISZLKFGEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183707 | |

| Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29511-09-9 | |

| Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029511099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(3,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.